

An In-depth Technical Guide on the Thermodynamic Data of 2,5-Dimethylheptane

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Compound of Interest

Compound Name: 2,5-Dimethylheptane

Cat. No.: B1361372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,5-dimethylheptane** (CAS No: 2216-30-0), a branched-chain alkane with the molecular formula C_9H_{20} . A thorough understanding of the thermodynamic behavior of such molecules is critical in various fields, including fuel development, materials science, and as a non-polar solvent in organic synthesis. This document collates available experimental and computational data, details the methodologies for their determination, and presents the information in a structured format for ease of reference and comparison.

Core Thermodynamic Properties

The fundamental thermodynamic parameters of **2,5-dimethylheptane** are crucial for predicting its behavior under different conditions. Key properties such as melting point, boiling point, and enthalpy of vaporization have been experimentally determined and are summarized below.

Property	Value	Unit	Reference(s)
Molecular Weight	128.2551	g/mol	[1][2][3]
Melting Point	-112.99	°C	[4]
Boiling Point	136 (±2)	°C	[4][5]
Boiling Point (NIST avg.)	135	°C	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	43.3	kJ/mol	[4]

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical measure of the energy stored within a molecule. For the nonane isomers, these values have been determined through precise measurements of the heats of combustion.

Isomer	State	Standard Enthalpy of Formation ($\Delta_f H^\circ$) at 25°C	Unit
n-Nonane	Liquid	-275	kJ/mol
2,2,3,3-Tetramethylpentane	Liquid	-2.92 (relative to n-Nonane)	kJ/mol
2,2,3,4-Tetramethylpentane	Liquid	-2.35 (relative to n-Nonane)	kJ/mol
2,2,4,4-Tetramethylpentane	Liquid	-4.65 (relative to n-Nonane)	kJ/mol
2,3,3,4-Tetramethylpentane	Liquid	-2.60 (relative to n-Nonane)	kJ/mol
3,3-Diethylpentane	Liquid	-0.02 (relative to n-Nonane)	kJ/mol

Note: Specific enthalpy of formation data for **2,5-dimethylheptane** was not explicitly found in the searched literature. The table above provides data for other nonane isomers for comparative purposes. The stability of branched alkanes is generally greater than their linear counterparts, which is reflected in their heats of combustion.[6][7]

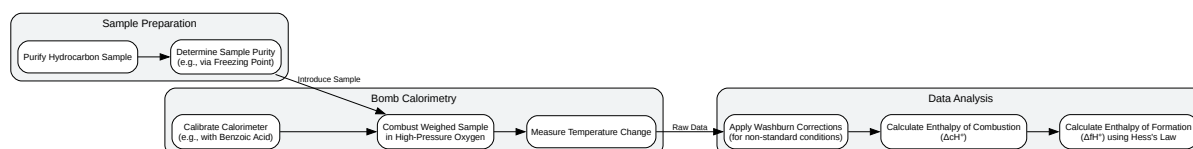
Experimental Protocols

The determination of thermodynamic data for alkanes relies on meticulous experimental procedures. The primary methods employed are calorimetry for measuring heat changes and various techniques for determining phase transition temperatures.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of nonane isomers is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Workflow for Determining Enthalpy of Combustion:



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Workflow for Combustion Calorimetry.

Methodology:

- **Sample Purification:** The hydrocarbon sample is purified to a high degree, with purity often assessed by freezing point measurements.[6]

- **Calorimeter Calibration:** The energy equivalent of the calorimeter is determined by combusting a standard substance, such as benzoic acid.
- **Combustion:** A precisely weighed sample of the liquid hydrocarbon is sealed in a bomb calorimeter under high-pressure oxygen. The combustion is initiated, and the resulting temperature change of the surrounding water is meticulously measured.
- **Corrections and Calculations:** The observed heat of combustion is corrected to standard conditions (the "Washburn correction").^[6] The standard enthalpy of combustion is then used, along with the known standard enthalpies of formation of CO₂ and H₂O, to calculate the standard enthalpy of formation of the compound using Hess's Law.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a key technique for measuring properties like melting point and enthalpy of fusion.

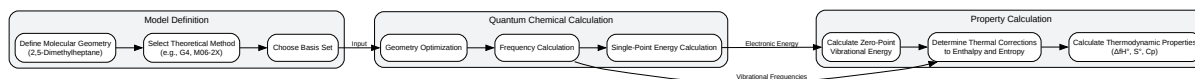
General DSC Protocol:

- A small, precisely weighed sample is placed in a hermetically sealed pan.
- An empty reference pan is also prepared.
- The sample and reference are subjected to a controlled temperature program (heating or cooling at a constant rate).
- The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
- Phase transitions, such as melting, are observed as endothermic peaks on the resulting thermogram, from which the transition temperature and enthalpy can be determined.

Computational Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.

Workflow for Computational Thermochemistry:



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Computational Thermochemistry Workflow.

High-level theoretical methods, such as Gaussian-4 (G4) theory, are employed to accurately calculate gas-phase thermodynamic properties. These methods involve a series of calculations to approximate the exact solution to the Schrödinger equation, providing reliable estimates of enthalpies of formation and other thermodynamic quantities.

Summary

This guide has compiled and presented key thermodynamic data for **2,5-dimethylheptane** and related nonane isomers. While a complete, experimentally verified dataset for all thermodynamic properties of **2,5-dimethylheptane** is not readily available in the public domain, the provided information from authoritative sources like the National Institute of Standards and Technology (NIST) and peer-reviewed literature offers a solid foundation for researchers and professionals. The detailed experimental and computational workflows offer insight into the rigorous processes required to obtain this fundamental chemical data.

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